Hydrazinecarboximidamide, 2-[4-(aminoiminomethyl)-2,3-dihydro-1H-inden-1-ylidene]-, (2E)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sardomozide involves the reaction of 4-amidino-1-indanone with hydrazine to form the intermediate 4-amidino-1-indanone-2’-amidinohydrazone . This intermediate is then subjected to further reactions to yield Sardomozide. The specific reaction conditions, such as temperature and solvent, are optimized to ensure high yield and purity .
Industrial Production Methods: Industrial production of Sardomozide typically involves large-scale synthesis using the aforementioned synthetic route. The process is carried out in controlled environments to maintain consistency and quality. The final product is purified using techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: Sardomozide primarily undergoes inhibition reactions due to its role as a SAMDC inhibitor . It does not participate in typical organic reactions like oxidation or reduction but rather interacts with specific enzymes to exert its effects .
Common Reagents and Conditions: The primary reagent involved in the synthesis of Sardomozide is hydrazine, which reacts with 4-amidino-1-indanone . The reaction conditions are carefully controlled to prevent side reactions and ensure the formation of the desired product .
Major Products Formed: The major product formed from the synthesis of Sardomozide is the compound itself, Sardomozide. There are no significant by-products due to the specificity of the reaction .
Scientific Research Applications
Sardomozide has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry: In chemistry, Sardomozide is used as a tool to study the inhibition of SAMDC and its effects on polyamine biosynthesis . This has implications for understanding cellular growth and proliferation.
Biology: In biological research, Sardomozide is used to investigate the role of SAMDC in various cellular processes . It has been shown to inhibit the growth of certain cancer cell lines, making it a valuable compound for cancer research .
Medicine: It is currently being studied for its efficacy in treating various types of cancer .
Industry: In the industrial sector, Sardomozide is used in the production of research chemicals and pharmaceuticals . Its role as a SAMDC inhibitor makes it a valuable compound for developing new therapeutic agents .
Mechanism of Action
Sardomozide exerts its effects by inhibiting the enzyme S-adenosylmethionine decarboxylase (SAMDC) . This enzyme is crucial for the biosynthesis of polyamines, which are essential for cell growth and proliferation . By inhibiting SAMDC, Sardomozide reduces the levels of polyamines in cells, leading to inhibited cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds:
- Piragliatin
- CM-10-18
- MK-0941 free base
- AMG-1694
- AZD1656
- Globalagliatin
- Palmitelaidic Acid
- AMG-3969
- RO-28-1675
- AR453588 hydrochloride
- PSN-GK1
- Cadisegliatin
- IHVR-11029
- PF-04991532
- GKA-71
- AZD1092
- Glucokinase activator 6
- Dorzagliatin (Standard)
- GKA50 quarterhydrate
- Glucokinase activator 3
- Nerigliatin
- PF-04279405
- Dorzagliatin
- AM-2394
- BMS-820132
Uniqueness: Sardomozide is unique due to its high specificity and potency as a SAMDC inhibitor . Unlike other similar compounds, Sardomozide has a broad spectrum of antiproliferative and antitumor activities, making it a valuable compound for cancer research and therapy .
Properties
Molecular Formula |
C11H14N6 |
---|---|
Molecular Weight |
230.27 g/mol |
IUPAC Name |
2-[(4-methanehydrazonoyl-2,3-dihydroinden-1-ylidene)amino]guanidine |
InChI |
InChI=1S/C11H14N6/c12-11(13)17-16-10-5-4-8-7(6-15-14)2-1-3-9(8)10/h1-3,6H,4-5,14H2,(H4,12,13,17) |
InChI Key |
CHGQNYNSRVWUJP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=NN=C(N)N)C2=CC=CC(=C21)C=NN |
Origin of Product |
United States |
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